N-(5-chloropyridin-2-yl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2,5-difluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 2,5-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-alkyl or N-aryl derivatives, while oxidation can produce sulfonic acids or sulfonates .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Biological studies: The compound is used in studies related to enzyme inhibition and protein binding.
Material science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(5-chloropyridin-2-yl)carbamothioylbenzamide: This compound has a similar pyridine ring but with a thiourea moiety instead of a sulfonamide.
Ethyl (5-chloropyridin-2-yl)carbamoylformate hydrochloride: This compound features a formate ester group in place of the sulfonamide.
Uniqueness
N-(5-chloropyridin-2-yl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and stability. The combination of these substituents with the sulfonamide group makes it a promising candidate for various applications in medicinal and material sciences .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-7-1-4-11(15-6-7)16-19(17,18)10-5-8(13)2-3-9(10)14/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZJUOTDXTFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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